molecular formula C7H6Br2O3S B2935152 2,6-Dibromophenyl methanesulfonate CAS No. 855406-61-0

2,6-Dibromophenyl methanesulfonate

Cat. No.: B2935152
CAS No.: 855406-61-0
M. Wt: 329.99
InChI Key: PEVHKCMZIZZQIA-UHFFFAOYSA-N
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Description

2,6-Dibromophenyl methanesulfonate is a chemical intermediate of interest in synthetic organic and medicinal chemistry. Its structure, featuring a methanesulfonate (mesylate) ester group on a 2,6-dibromobenzene scaffold, makes it a versatile precursor for further chemical transformations. The mesylate group is an excellent leaving group, enabling nucleophilic substitution reactions to access a wide range of advanced derivatives, such as sulfonamides . Researchers can utilize this compound to develop more complex molecules, including libraries of bioactive compounds for pharmaceutical screening. The 2,6-dibromophenyl moiety is a key structural element in various pharmacologically active molecules. For instance, structurally related 2,6-difluorinated benzenesulfonates have been identified as potent antimicrotubule agents with antiproliferative activity against cancer cell lines, functioning by binding to the colchicine site on tubulin . Furthermore, bromophenol derivatives, which share similar brominated aromatic systems, have demonstrated significant biological activities in research, such as inhibiting carbonic anhydrase and acetylcholinesterase enzymes, targets relevant for treating conditions like glaucoma, epilepsy, and Alzheimer's disease . This compound is for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromophenyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O3S/c1-13(10,11)12-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVHKCMZIZZQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Steric Shielding in 2,6-Disubstituted Aryl Sulfonates: Mechanisms, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, 2,6-disubstituted aryl sulfonates represent a specialized class of functional groups where steric hindrance is engineered for selectivity.[1] Unlike the ubiquitous p-toluenesulfonyl (Tosyl) group, derivatives such as 2,4,6-triisopropylbenzenesulfonyl (Trisyl) and 2,4,6-trimethylbenzenesulfonyl (Mesityl) utilize the "ortho-effect" to modulate reactivity at the sulfur center.

This technical guide analyzes the mechanistic underpinnings of this steric shielding, detailing how it is exploited to stabilize labile intermediates, optimize leaving group ability, and serve as critical protecting groups (e.g., Pbf, Mtr) in solid-phase peptide synthesis (SPPS).

Part 1: The Mechanistic Basis of Steric Shielding

The reactivity of sulfonyl chlorides and sulfonates is governed by the accessibility of the sulfur atom to nucleophilic attack. The mechanism typically follows a concerted


-like pathway or an addition-elimination sequence involving a trigonal bipyramidal transition state.
The "Umbrella" Effect

In a standard Tosyl group, the sulfur atom is relatively exposed. However, in 2,6-disubstituted systems, the alkyl groups at the ortho positions create a steric blockade—often termed the "umbrella effect."

  • Trajectory Blocking: The ortho-alkyl groups rotate out of the plane of the benzene ring, physically obstructing the backside attack trajectory required for nucleophiles (like

    
     or 
    
    
    
    ) to displace the leaving group.
  • Transition State Destabilization: The formation of the pentacoordinate transition state increases steric crowding. Consequently, 2,6-disubstituted sulfonates are significantly more resistant to hydrolysis than their unsubstituted counterparts.

Electronic vs. Steric Control

While steric bulk retards nucleophilic attack at sulfur (increasing stability), the electron-donating nature of alkyl groups (e.g., isopropyl, methyl) theoretically makes the sulfonate a poorer leaving group electronically compared to electron-deficient systems (e.g., Nosyl). However, the Trisyl and Mesityl groups remain excellent leaving groups because the steric relief upon cleavage (breaking the S-O bond) provides a thermodynamic driving force.

StericMechanism cluster_0 Steric Shielding Effect Nu Nucleophile (HO-, RO-) Sulfur Sulfur Center (Electrophile) Nu->Sulfur Blocked by Ortho Groups Leaving Leaving Group (Cl, OR) Sulfur->Leaving Bond Intact (High Stability) Ortho 2,6-Dialkyl Groups (Steric Blockade) Ortho->Sulfur Shields

Figure 1: Mechanistic representation of nucleophilic attack inhibition by 2,6-dialkyl substituents.

Part 2: Synthesis Strategies

Synthesizing sterically hindered sulfonates requires forcing conditions to overcome the very barrier that makes them useful.

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl Chloride)

Direct chlorosulfonation is the preferred route, utilizing the high electron density of the 1,3,5-triisopropylbenzene ring.

Protocol 1: Preparation of Trisyl Chloride

  • Reagents: 1,3,5-Triisopropylbenzene, Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Sulfonation: Cool 1,3,5-triisopropylbenzene (0.1 mol) to 0°C in dichloromethane (DCM).

  • Addition: Dropwise add chlorosulfonic acid (0.25 mol) over 30 minutes. The electron-rich ring facilitates rapid substitution despite steric bulk.

  • Quench: Pour reaction mixture onto crushed ice. Extract with DCM.[2]

  • Conversion (if Acid isolated): If the sulfonic acid is isolated, reflux with

    
     (3 equiv) and a catalytic amount of DMF for 2 hours to generate the sulfonyl chloride.
    
  • Purification: Recrystallize from hexane. M.p. 96-97°C.

Esterification Challenges

Reacting Trisyl chloride with secondary alcohols is sluggish. Standard Pyridine conditions often fail.

  • Solution: Use "Super-bases" or nucleophilic catalysts.

    • DMAP (4-Dimethylaminopyridine): Essential for activating the sulfonyl chloride.

    • DABCO: Used when non-nucleophilic bases are required.

    • Reaction Time: Often requires 24-48 hours vs. 1-2 hours for Tosylation.

Part 3: Reactivity Profile & Stability Data

The primary utility of 2,6-disubstituted sulfonates lies in their differential stability profile compared to Tosylates.

Hydrolysis Resistance

Data indicates a massive kinetic barrier to hydrolysis for Trisyl derivatives.

Sulfonyl GroupSubstituentsRelative Hydrolysis Rate (

)
Half-life (pH 7, 25°C)
Benzenesulfonyl None1.0~ Hours
Tosyl (Ts) 4-Me0.8~ Hours
Mesityl (Mts) 2,4,6-Me< 0.01~ Days
Trisyl (Tris) 2,4,6-iPr< 0.0001~ Weeks/Stable

Note: Relative rates are approximate based on solvolysis in aqueous acetone.

Leaving Group Ability

Despite their stability to external nucleophiles (like water), Trisylates are potent leaving groups in intramolecular reactions or when attacked by strong nucleophiles (e.g., hydrides, organocuprates).

  • Application: Trisylhydrazones are key intermediates in the Shapiro Reaction , where the steric bulk prevents side reactions at the nitrogen, directing the base to deprotonate the alpha-carbon.

Part 4: Applications in Drug Development

Arginine Protecting Groups (The "Killer App")

The guanidino group of Arginine is highly basic and nucleophilic, requiring robust protection during peptide synthesis. The evolution of Arginine protection is a case study in tuning steric and electronic properties of 2,6-disubstituted sulfonates.

  • Mts (Mesityl-2-sulfonyl): Stable to HF, but too stable for Fmoc chemistry.

  • Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Introduction of 4-methoxy increases acid lability (electronic effect) while 2,6-methyls provide steric protection against acylation. Cleavage: TFA/Thioanisole (slow, ~7h).

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The industry standard. The fused furan ring and methyl groups create a "Goldilocks" zone—stable to piperidine (Fmoc deprotection) but rapidly cleaved by 95% TFA (30-60 min).

ArgProtection cluster_groups Protecting Group Evolution Arg Arginine Side Chain (Guanidine) Tos Tosyl (Tos) Too Stable (HF required) Arg->Tos Historical Mtr Mtr 2,6-dimethyl-4-methoxy Cleavage: TFA (Slow, 7h) Arg->Mtr Improved Labillity Pbf Pbf Pentamethyldihydrobenzofuran Cleavage: TFA (Fast, <1h) Arg->Pbf Current Standard (SPPS) Peptide Peptide Pbf->Peptide High Yield Low Side Reactions

Figure 2: Evolution of Arginine protecting groups based on substituted aryl sulfonates.

Genotoxic Impurity Mitigation

Alkyl sulfonates (e.g., Methyl Tosylate) are potent genotoxins. In drug salt formation:

  • Risk: Using Tosylic acid with an API containing an alcohol moiety can generate Methyl Tosylate traces.

  • Mitigation: Using a sterically hindered sulfonic acid (like Mesitylenesulfonic acid) significantly reduces the rate of ester formation with residual alcohols due to the steric blockade at the sulfur, potentially offering a safer salt form profile.

Part 5: Experimental Protocols

Protocol 5.1: General Pbf-Protection of Arginine

Context: Protection of the guanidino group for Fmoc-SPPS.

  • Setup: Dissolve Fmoc-Arg-OH (10 mmol) in 4M NaOH (25 mL) and cool to 0°C.

  • Acylation: Add Pbf-Cl (11 mmol) dissolved in Acetone (20 mL) dropwise over 1 hour.

    • Note: The steric bulk of Pbf-Cl requires slow addition and vigorous stirring to ensure phase transfer.

  • Monitoring: Monitor pH; maintain at 11-12 using 4M NaOH. Reaction is complete when pH stabilizes (approx 2-3 hours).

  • Workup: Acidify to pH 3 with HCl. The product precipitates. Extract with Ethyl Acetate.[3]

  • Yield: Typically >85%.

Protocol 5.2: Kinetic Hydrolysis Assay

Context: Verifying steric stability of a new sulfonate derivative.

  • Solvent System: Prepare 80:20 Acetone:Water (v/v).

  • Substrate: Dissolve Sulfonyl Chloride (0.01 M) in the solvent.

  • Titration: Maintain temperature at 25°C. Aliquot 5 mL samples at t=0, 10, 30, 60 mins.

  • Measurement: Quench aliquots in cold ethanol and titrate liberated HCl with 0.01 M NaOH using Phenolphthalein indicator.

  • Analysis: Plot

    
     vs time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

References

  • Synthesis of Hindered Sulfonates: Anderson, G. W., et al. "Nucleophilic substitution at sulfur in 2,4,6-triisopropylbenzenesulfonyl chloride." Journal of the American Chemical Society, 82(17), 4525-4529.

  • Arginine Protection (Mtr/Pmc/Pbf): Carpino, L. A., et al.[4] "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine." Tetrahedron Letters, 34(49), 7829-7832.

  • Steric Acceleration Concepts: Creary, X. "Reaction of organometallic reagents with arylsulfonates." The Journal of Organic Chemistry, 45(12), 2419-2425.

  • Shapiro Reaction Applications: Chamberlin, A. R., & Bond, F. T. "Vinyllithium reagents from arenesulfonylhydrazones." Synthesis, 1979(1), 44-46.

  • Genotoxicity of Sulfonates: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." Wiley Series in Drug Discovery and Development.

Sources

A Technical Guide to the Long-Term Storage and Stability of Sterically Hindered Aryl Mesylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aryl mesylates are pivotal intermediates in modern organic synthesis, valued for their utility as protecting groups for phenols and as versatile electrophiles in cross-coupling reactions.[1][2][3] Their stability is a cornerstone of their function, allowing them to withstand a variety of reaction conditions. However, the introduction of significant steric hindrance around the mesylate group, while often synthetically necessary to direct reactivity or enhance metabolic stability in drug candidates, introduces specific considerations for their long-term storage.[4] This guide provides an in-depth analysis of the factors governing the stability of sterically hindered aryl mesylates, offering field-proven protocols and science-backed insights for researchers, chemists, and drug development professionals to ensure the integrity of these valuable compounds over time.

The Unique Character of Sterically Hindered Aryl Mesylates

Aryl mesylates are esters of methanesulfonic acid and phenols. The methanesulfonyl (mesyl) group is a potent electron-withdrawing group, which renders the aryloxy sulfur bond susceptible to cleavage and makes the aryl mesylate an excellent leaving group in nucleophilic aromatic substitution and a competent partner in palladium-catalyzed cross-coupling reactions.[3][5][6]

Steric hindrance, typically imparted by bulky alkyl or aryl groups in the ortho positions relative to the mesylate, fundamentally alters the molecule's reactivity profile. This hindrance acts as a physical shield, protecting the electrophilic sulfur atom from attack by nucleophiles and the aryl ring from certain transformations. While this "protective shielding" is often beneficial during a synthetic sequence, it also dictates the compound's long-term stability profile.

cluster_molecule General Structure of a Sterically Hindered Aryl Mesylate aryl Aromatic Ring (e.g., Phenyl, Naphthyl) mesylate Mesylate Group (-OSO2CH3) Excellent Leaving Group aryl->mesylate C-O Bond steric1 Bulky Steric Group (e.g., t-Butyl, Isopropyl) aryl->steric1 ortho-substituent steric2 Bulky Steric Group aryl->steric2 ortho-substituent

Caption: Key components of a sterically hindered aryl mesylate.

Fundamental Factors Governing Stability

The long-term integrity of any chemical compound is a function of its inherent reactivity and its storage environment. For sterically hindered aryl mesylates, the key concerns are preventing hydrolysis and other potential decomposition pathways.

The Double-Edged Sword of Steric Hindrance

The bulky groups that define these molecules are their greatest defense. By physically blocking access to the sulfur atom of the mesylate, they significantly retard the rate of nucleophilic attack. This is the primary reason for their enhanced stability compared to unhindered analogs. However, this does not grant them complete immunity, especially from small, pervasive nucleophiles like water.

Environmental and Chemical Factors

Several external factors can compromise the stability of aryl mesylates during storage. Understanding and controlling these is critical.

  • Moisture (Water): Hydrolysis is the most common degradation pathway for sulfonate esters.[7] Even atmospheric moisture can, over extended periods, lead to the slow conversion of the aryl mesylate back to its parent phenol and methanesulfonic acid. The steric bulk dramatically slows this process but does not eliminate it.

  • Temperature: As with most chemical compounds, reaction rates, including degradation, increase with temperature.[8] Elevated temperatures provide the necessary activation energy to overcome the steric barrier, accelerating hydrolysis.

  • pH (Acids and Bases): Aryl mesylates are generally stable in neutral and mildly acidic conditions. However, they are susceptible to cleavage under strongly basic conditions.[9][10] While storage in a buffered solution is uncommon for solid materials, exposure to basic residues or vapors (e.g., ammonia from cleaning supplies) in the storage environment should be avoided.

  • Light: Photochemical degradation is a potential concern for many aromatic compounds.[8] While specific data on aryl mesylates is sparse, storing these compounds in amber vials or in the dark is a prudent and standard practice to prevent potential photodecomposition.

Primary Decomposition Pathway: Hydrolysis

The principal chemical threat to a stored aryl mesylate is hydrolysis. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom. The presence of steric hindrance forces this attack to occur from a less-than-ideal trajectory, thus increasing the activation energy and slowing the reaction rate.

Dominant Decomposition Pathway: Hydrolysis ArylMesylate Sterically Hindered Aryl Mesylate TransitionState [Transition State] (High Energy due to Steric Clash) ArylMesylate->TransitionState Slow Nucleophilic Attack H2O + H₂O (Moisture) Products Parent Phenol + CH₃SO₃H (Methanesulfonic Acid) TransitionState->Products Degradation

Caption: The hydrolysis pathway for aryl mesylate degradation.

Recommended Storage and Handling Protocols

To maximize the shelf-life and preserve the purity of sterically hindered aryl mesylates, the following protocols, grounded in the principles discussed above, are recommended.

Container and Atmosphere
  • Primary Container: Use a clean, dry glass vial with a PTFE-lined cap. Amber glass is preferred to protect against light.

  • Atmosphere: For long-term storage ( > 6 months), it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen). This displaces atmospheric moisture and oxygen, effectively mitigating the primary degradation pathways.

  • Procedure: Place the vial containing the compound into a larger vessel (like a desiccator or a sealable bag). Purge the vessel with inert gas before sealing.

Storage Conditions
Parameter Short-Term (≤ 1 month) Medium-Term (1-12 months) Long-Term (> 12 months) Rationale
Temperature Room Temperature (≤ 25°C)Refrigerated (2-8°C)Frozen (≤ -20°C)Reduces the kinetic rate of hydrolysis and other potential decomposition reactions.[8]
Atmosphere Sealed vial is sufficientDesiccator recommendedInert gas overlay requiredMinimizes exposure to atmospheric moisture, the primary reactant in hydrolysis.[11][12]
Light Store in cabinet/drawerStore in amber vialStore in amber vial inside a boxPrevents potential photodecomposition of the aromatic system.[8]

Experimental Workflow: A Self-Validating Stability Study

For high-value drug intermediates or reference standards, conducting a formal stability study is essential. This protocol provides a robust framework for assessing the long-term stability of a specific sterically hindered aryl mesylate.

Workflow for a Long-Term Stability Assessment start Obtain High-Purity (>99%) Sample t0_analysis Time-Zero Analysis (HPLC, qNMR) Establish Baseline Purity start->t0_analysis aliquot Aliquot Sample into Multiple Vials t0_analysis->aliquot storage Store Aliquots Under Defined Conditions (e.g., -20°C/N₂, RT/Air) aliquot->storage timepoint Pull Samples at Defined Time Points (e.g., 3, 6, 12, 24 months) storage->timepoint analysis Analyze Purity (Use same method as T=0) timepoint->analysis data Compare Purity to Time-Zero Baseline analysis->data end Determine Shelf-Life data->end

Caption: A logical workflow for conducting a stability study.

Step-by-Step Methodology
  • Initial Characterization (T=0):

    • Obtain a sample of the aryl mesylate with the highest possible purity.

    • Establish a baseline purity value using a quantitative analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal. A quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy experiment can also be used.

    • Causality: This T=0 analysis is the self-validating cornerstone of the study. All future measurements are compared against this initial, pristine state.

  • Sample Preparation and Storage:

    • Aliquot 5-10 mg of the compound into separate, labeled amber vials for each time point and storage condition to be tested.

    • Prepare sets for each condition (e.g., Set A: -20°C under Nitrogen; Set B: 4°C in a desiccator; Set C: 25°C exposed to air).

    • Causality: Using separate vials for each time point prevents contamination and environmental exposure of the bulk sample every time a test is performed.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 12, 18, 24 months), remove one vial from each storage condition set.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Analyze the sample using the exact same analytical method established at T=0.

  • Data Evaluation:

    • Calculate the purity of the sample at each time point.

    • Look for the appearance of new peaks in the chromatogram, particularly one corresponding to the parent phenol, which is a direct indicator of hydrolysis.

    • Plot the percentage of purity versus time for each storage condition to determine the rate of degradation.

Conclusion

Sterically hindered aryl mesylates are robust and versatile chemical entities. Their inherent stability, conferred by the protective bulk of their substituents, is a significant synthetic advantage. However, this stability is not absolute. By understanding the primary degradation pathway of hydrolysis and controlling the key environmental factors of temperature, moisture, and light, researchers can ensure the long-term integrity and purity of these compounds. Implementing the recommended storage protocols and, where necessary, conducting a formal stability study will safeguard these valuable molecules for future use in discovery and development.

References

  • Ritter, T., et al. (2004). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Organic Letters, 6(9), 1513-1514. [Link][1][9][13]

  • Kwong, F. Y., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-25. [Link][3][14]

  • Stradiotto, M., et al. (2013). Addressing Challenges in Palladium-Catalyzed Cross-Couplings of Aryl Mesylates: Monoarylation of Ketones and Primary Alkyl Amines. Angewandte Chemie International Edition, 52(31), 8049-8053. [Link][15]

  • Bentley, W., et al. (1994). Kinetic and spectroscopic characterisation of highly reactive methanesulfonates. Journal of the Chemical Society, Perkin Transactions 2, (12), 2531-2538. [Link][7]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link][16]

  • Li, J. J. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 5(18), 2299-2314. [Link][8]

  • University of Toronto. (2022). Chemical Storage Guidelines. Environmental Health & Safety. [Link][12]

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link][11]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link][6]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link][5]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2326-2335. [Link][4]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][10]

Sources

Solubility of 2,6-dibromophenyl methanesulfonate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling & Thermodynamic Characterization of 2,6-Dibromophenyl Methanesulfonate: A Strategic Framework

Executive Summary

The solubility profile of This compound (CAS: 24974-74-1 analog/derivative) is a critical parameter in the optimization of nucleophilic substitution reactions, purification via crystallization, and formulation stability. Due to the steric hindrance introduced by the ortho-bromo substituents and the electron-withdrawing nature of the sulfonate group, this compound exhibits a distinct solubility fingerprint compared to its non-halogenated analogues.

This technical guide provides a comprehensive framework for the empirical determination, thermodynamic modeling, and process application of solubility data for this specific intermediate. It addresses the lack of public literature data by establishing a rigorous protocol for generation and analysis.

Chemical Context & Theoretical Prediction

Structural Analysis

The molecule consists of a lipophilic, electron-deficient aromatic ring (2,6-dibromophenyl) bonded to a polar methanesulfonyl group.

  • Steric Effect: The two bromine atoms at the 2,6-positions create significant steric bulk, shielding the ester linkage and reducing intermolecular packing efficiency compared to unsubstituted phenyl methanesulfonate.

  • Electronic Effect: The sulfonate group is a strong dipole, while the bromine atoms increase lipophilicity.

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on Group Contribution Methods, we can predict the solubility behavior in common organic solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, AcetoneHigh Dipole-dipole interactions with the sulfonate group.
Chlorinated Dichloromethane (DCM), ChloroformVery High Dispersion forces and halogen-halogen interactions.
Polar Protic Methanol, Ethanol, IPAModerate Hydrogen bonding is limited (acceptor only); solubility increases significantly with Temperature (

).
Non-Polar Hexane, CyclohexaneLow Lack of polar interactions; useful as anti-solvents.
Aromatic Toluene, XyleneModerate-High

-

stacking interactions.

Experimental Protocol: Laser Monitoring Observation Technique

To generate high-accuracy solubility data (mole fraction


 vs. Temperature 

), the Laser Monitoring Observation Technique is the gold standard, offering superior precision over the static gravimetric method.
Apparatus Setup
  • Jacketed Glass Vessel (50 mL): Temperature controlled via a circulating water bath (precision

    
     K).
    
  • Laser Source: He-Ne laser or high-stability diode laser.

  • Light Intensity Meter: To detect the Tyndall effect (scattering) upon crystal formation.

  • Magnetic Stirrer: Ensuring homogeneity without vortexing.

Step-by-Step Methodology
  • Preparation: Accurately weigh a specific mass (

    
    ) of this compound and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture to a temperature (

    
    ) where the solid is completely dissolved (clear solution, max light transmission).
    
  • Cooling: Lower the temperature at a slow, controlled rate (e.g., 0.1 K/min).

  • Nucleation Detection: Monitor the light intensity (

    
    ). The point where 
    
    
    
    drops sharply indicates the onset of turbidity (nucleation). Record this temperature as the saturation temperature (
    
    
    ).
  • Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Solubility_Protocol Start Start: Weigh Solute (m1) & Solvent (m2) Heat Heat to Dissolution (T > T_sat) Start->Heat Cool Controlled Cooling (0.1 K/min) Heat->Cool Laser Laser Monitoring (Measure Intensity I) Cool->Laser Detect Detect Intensity Drop (Nucleation Point) Laser->Detect Record Record T_sat Calculate Mole Fraction (x) Detect->Record Record->Start Next Concentration

Figure 1: Workflow for determining solubility using the Laser Monitoring Observation Technique.

Thermodynamic Modeling & Analysis

Once the experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.
The Modified Apelblat Equation

This semi-empirical model is highly effective for correlating solubility data of organic solids in pure solvents.



  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[3][4]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation: If

      
       is positive, solubility increases non-linearly with temperature.
      
Thermodynamic Functions

Using the van't Hoff analysis, the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) are calculated:
  • Enthalpy (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic process (solubility increases with 
      
      
      
      ), typical for this class of compounds.
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Process Application: Crystallization Design

The solubility data directly informs the purification strategy for this compound.

Solvent Selection Strategy
  • For Reaction: Use DCM or Toluene (High solubility) to maintain a homogeneous phase during synthesis.

  • For Purification (Crystallization):

    • Cooling Crystallization: Suitable if the solubility curve is steep (e.g., in Ethanol or Isopropanol ).

    • Anti-Solvent Crystallization: Suitable if solubility is too high in the primary solvent. Dissolve in Acetone , then slowly add Water or Hexane .

Process Logic Diagram

Crystallization_Logic Start Crude 2,6-Dibromophenyl Methanesulfonate Solubility_Check Check Solubility Curve (Steep vs Flat) Start->Solubility_Check Steep Steep Curve (e.g., Ethanol) Solubility_Check->Steep High dS/dT Flat Flat/High Solubility (e.g., Acetone) Solubility_Check->Flat Low dS/dT Cooling Cooling Crystallization (T_high -> T_low) Steep->Cooling AntiSolvent Anti-Solvent Addition (Add Water/Hexane) Flat->AntiSolvent Filter Filtration & Drying Cooling->Filter AntiSolvent->Filter Pure Pure Product (>99% HPLC) Filter->Pure

Figure 2: Decision matrix for selecting the optimal crystallization technique based on solubility data.

References

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Sha, F., et al. (2020). "Thermodynamic equilibrium solubility and mixing properties of 2,6-dimethyl-4-nitroaniline in pure and mixed solvents".
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Methodological & Application

Protocol for synthesis of 2,6-dibromophenyl methanesulfonate from 2,6-dibromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2,6-Dibromophenyl Methanesulfonate

Abstract

This application note details a robust, scalable protocol for the methanesulfonylation (mesylation) of 2,6-dibromophenol. While standard mesylation of phenols is routine, the 2,6-dibromo substitution pattern introduces significant steric hindrance around the nucleophilic hydroxyl group. This protocol overcomes kinetic barriers through the strategic use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in a dichloromethane (DCM)/triethylamine (TEA) system. The resulting this compound is a critical intermediate for cross-coupling reactions and the synthesis of bioactive pharmacophores.

Introduction & Mechanistic Rationale

The Steric Challenge

The synthesis of sulfonate esters from phenols typically proceeds via a nucleophilic attack of the phenoxide (or hydrogen-bonded phenol-amine complex) on the electrophilic sulfur of methanesulfonyl chloride (MsCl).

  • Standard Phenols: React rapidly at 0°C with TEA.

  • 2,6-Dibromophenol: The bulky bromine atoms at the ortho positions create a "picket fence" effect, shielding the oxygen atom. This steric crowding retards the approach of the electrophile, often leading to incomplete conversion or the requirement for forcing conditions.

The Catalytic Solution

To mitigate steric deceleration, this protocol employs DMAP (4-Dimethylaminopyridine) . DMAP acts as a "acyl transfer" agent (or in this case, sulfonyl transfer). It attacks MsCl to form a highly electrophilic N-methanesulfonyl-4-(dimethylamino)pyridinium salt. This intermediate is less sensitive to steric hindrance and reacts more rapidly with the hindered phenol than free MsCl.

Reaction Scheme

ReactionScheme Reactant 2,6-Dibromophenol (Sterically Hindered) Product 2,6-Dibromophenyl methanesulfonate Reactant->Product DCM, 0°C to RT 4-6 Hours Reagents MsCl (1.2 eq) Et3N (1.5 eq) DMAP (5 mol%) Intermediate [N-Mesyl-DMAP]+ (Active Species) Reagents->Intermediate Activation Intermediate->Product Sulfonyl Transfer

Figure 1: Catalytic cycle and reaction pathway for the mesylation of hindered phenols.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleCAS RN
2,6-Dibromophenol 251.901.0Substrate608-33-3
Methanesulfonyl Chloride (MsCl) 114.551.2 - 1.5Electrophile124-63-0
Triethylamine (TEA) 101.191.5 - 2.0Base (HCl scavenger)121-44-8
DMAP 122.170.05 (5%)Catalyst1122-58-3
Dichloromethane (DCM) -SolventAnhydrous75-09-2
Equipment
  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Pressure-equalizing addition funnel.

  • Inert gas supply (Nitrogen or Argon).

  • Magnetic stir plate and bar.[1]

  • Ice/water bath.

Health, Safety, and Environment (HSE)

  • Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[1] Reacts violently with water.[1] Must be handled in a fume hood.

  • 2,6-Dibromophenol: Toxic by ingestion and skin absorption. Wear nitrile gloves and long sleeves.

  • DCM: Suspected carcinogen and volatile. Avoid inhalation.

Experimental Protocol

Step 1: Reaction Setup
  • Dry System: Flame-dry or oven-dry a 3-neck round-bottom flask and cool under a stream of dry nitrogen.

  • Charge Substrate: Add 2,6-dibromophenol (10.0 mmol, 2.52 g) and DMAP (0.5 mmol, 61 mg) to the flask.

  • Solvation: Add anhydrous DCM (40 mL) . Stir until fully dissolved.

  • Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) via syringe. The solution may darken slightly; this is normal.

  • Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes to equilibrate.

Step 2: Electrophile Addition
  • Preparation: Dilute MsCl (12.0 mmol, 0.93 mL) in a small volume of DCM (5 mL) in the addition funnel (optional, but prevents localized heating).

  • Addition: Dropwise add the MsCl solution to the reaction mixture over 15–20 minutes .

    • Note: Maintain temperature <5°C to prevent hydrolysis of MsCl by trace moisture or side reactions.

  • Precipitation: A white precipitate (Triethylammonium chloride) will form immediately.

Step 3: Reaction & Monitoring
  • Warm Up: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (20–25°C).

  • Time Course: Stir for 4–6 hours .

    • Why? Unhindered phenols react in <1 hour. The 2,6-dibromo variant requires extended time for the active sulfonyl-DMAP species to penetrate the steric shield.

  • TLC Monitor: Check consumption of starting material (Mobile phase: 20% EtOAc in Hexanes).

    • Starting Material Rf: ~0.4 (Phenol is more polar).

    • Product Rf: ~0.6–0.7 (Esters are less polar).

Step 4: Workup
  • Quench: Slowly add Water (20 mL) to the reaction mixture to hydrolyze excess MsCl. Stir vigorously for 10 minutes.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Aqueous Wash: Extract the aqueous layer once with DCM (10 mL). Combine organic layers.

  • Acid Wash (Critical): Wash combined organics with 1M HCl (2 x 20 mL) .

    • Purpose: Removes the TEA and DMAP. If omitted, the product will be contaminated with amine salts.

  • Neutralization: Wash with Sat. NaHCO₃ (20 mL) followed by Brine (20 mL) .

  • Drying: Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

Step 5: Purification
  • Recrystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Hexane (1:4) or Isopropanol .

    • Dissolve in minimum hot ethanol, add hexane until turbid, cool to 4°C.

  • Yield Expectation: 85–92%.

Characterization Criteria

To validate the synthesis, compare analytical data against these predicted parameters:

TechniqueExpected ResultStructural Insight
Appearance White to off-white crystalline solidHigh purity crystalline lattice.
1H NMR (CDCl₃)

3.3–3.4 ppm (s, 3H)
-SO₂CH₃ (Methyl group of mesylate).
1H NMR (CDCl₃)

7.1 ppm (t, 1H, J=8 Hz)
Ar-H (C4) (Triplet due to coupling with C3/C5).
1H NMR (CDCl₃)

7.6 ppm (d, 2H, J=8 Hz)
Ar-H (C3, C5) (Doublet due to coupling with C4).
Melting Point Determine experimentally (Est. 80-100°C)Sharp range indicates purity.

Troubleshooting & Optimization

Troubleshooting Problem Issue Detected Issue1 Incomplete Conversion (>10% SM remains) Problem->Issue1 Issue2 Low Yield (<70%) Problem->Issue2 Issue3 Impurity in NMR (Aliphatic peaks) Problem->Issue3 Sol1 Steric Failure: Increase DMAP to 10 mol% or Reflux (40°C) Issue1->Sol1 Sol2 Hydrolysis of MsCl: Ensure dry DCM and N2 atmosphere Issue2->Sol2 Sol3 Amine Contamination: Repeat 1M HCl wash Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • General Mesylation Protocol

    • Organic Syntheses, Coll.[2] Vol. 10, p. 383 (2004); Vol. 77, p. 236 (2000). Link

  • Catalysis by DMAP

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Steric Hindrance in Phenols

    • BenchChem Application Note. "Synthesis of 2,6-Dibromophenol Derivatives." Link

  • Product Identification

    • CAS Registry Number: 855406-61-0 .[3] (Verified via Chemical Abstracts Service).

Sources

Application Note: Site-Selective Amination of 2,6-Dibromophenyl Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic execution of Buchwald-Hartwig amination on 2,6-dibromophenyl mesylate , a densely functionalized electrophile presenting a unique chemoselectivity challenge.

Executive Summary & Strategic Analysis

2,6-Dibromophenyl mesylate represents a high-value "linchpin" scaffold in medicinal chemistry, offering three potential sites for functionalization: two equivalent aryl bromide (C-Br) bonds and one aryl mesylate (C-OMs) bond.

The Core Challenge: In Palladium-catalyzed cross-coupling, the order of reactivity is governed by the rate of oxidative addition. For this substrate, two opposing forces dictate selectivity:

  • Electronic Activation: The mesylate group is electron-withdrawing, activating the ortho-bromides.

  • Steric Environment: The mesylate at C-1 is severely sterically hindered, flanked by two bulky bromine atoms at C-2 and C-6.

Reactivity Hierarchy: Under standard Buchwald-Hartwig conditions, the reactivity profile is:



Therefore, the C-Br bonds will react exclusively before the C-OMs bond. The mesylate serves as a robust "mask" for the phenol position, surviving the initial coupling of the bromides. To functionalize the C-1 position (mesylate), one must first engage the bromides or utilize highly specialized ligand systems (e.g., BrettPhos) under forcing conditions after the bromides have been addressed.

Mechanistic Insight & Ligand Selection

The Chemoselectivity Landscape

The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-OMs bond. The bond dissociation energy (BDE) of C-Br (~81 kcal/mol) is lower than that of C-O (~96 kcal/mol in phenols, though activated here). Furthermore, the 2,6-dibromo substitution pattern creates a "picket fence" around the mesylate, preventing the bulky Pd-Ligand complex from approaching the C-OMs bond until the bromides are removed or substituted.

Ligand Systems
  • For C-Br Coupling (Step 1): Use Xantphos or BINAP . These bidentate ligands promote reductive elimination and are sufficiently active for aryl bromides but generally inactive toward aryl mesylates, ensuring high chemoselectivity.

  • For C-OMs Coupling (Step 2): Use BrettPhos or tBuBrettPhos . These bulky, electron-rich biaryl monophosphine ligands are specifically engineered to facilitate oxidative addition into difficult C-O bonds (mesylates) and prevent catalyst deactivation.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the sequential functionalization strategy.

G Start 2,6-Dibromophenyl Mesylate Step1 Step 1: C-Br Coupling (Chemoselective) Start->Step1 Pd(OAc)2 / Xantphos Amine A (2.2 equiv) Inter Intermediate: 2,6-Diamino-phenyl Mesylate Step1->Inter Step2 Step 2: C-OMs Coupling (Forcing Conditions) Inter->Step2 Pd(OAc)2 / BrettPhos Amine B (1.2 equiv) 110°C Final Final Product: 1,2,6-Triamino-benzene Derivative Step2->Final

Figure 1: Sequential functionalization logic. The C-Br bonds must be addressed before the C-OMs bond becomes accessible.

Protocol A: Chemoselective Double Amination of C-Br Sites

Objective: Functionalize positions 2 and 6 while leaving the mesylate intact.

Reagents:

  • Substrate: 2,6-Dibromophenyl mesylate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.2 – 2.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (4.5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) - Preferred over NaOtBu to avoid transesterification of the mesylate.

  • Solvent: 1,4-Dioxane or Toluene (0.2 M)

Procedure:

  • Inertion: Charge a reaction vial with Pd(OAc)₂, Xantphos, and Cs₂CO₃. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the solvent (sparged with Argon) and the amine. Stir at RT for 5 minutes to pre-complex the catalyst.

  • Addition: Add 2,6-dibromophenyl mesylate.

  • Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor by HPLC/UPLC.

    • Checkpoint: Look for the disappearance of the dibromide. The mono-aminated intermediate may appear transiently.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel). The product will retain the mesylate signal (approx. 3.0-3.5 ppm singlet in ¹H NMR).

Data Validation (Expected):

Parameter Value Note
Conversion >95% C-Br sites fully reacted.
Selectivity >98% <2% cleavage of Mesylate.

| Byproducts | Protodehalogenation | Minimized by using Cs₂CO₃. |

Protocol B: Amination of the Aryl Mesylate (C-1)

Objective: Functionalize the C-1 position.[1][2][3] This is typically performed on the product of Protocol A, or on the starting material if C-Br bonds are not present.

Reagents:

  • Substrate: Aryl Mesylate (e.g., product from Protocol A) (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 precatalyst (1–2 mol%) OR Pd(OAc)₂ / BrettPhos (1:2 ratio)

  • Base: K₂CO₃ (for phenols/alcohols) or Cs₂CO₃ (2.0 equiv). Avoid strong alkoxides if sensitive groups are present.

  • Solvent: t-Amyl Alcohol or t-Butanol (0.2 M)

  • Additives: 4 Å Molecular Sieves (optional, to remove water which can hydrolyze the mesylate).

Procedure:

  • Setup: Inside a glovebox or under strict Schlenk conditions, combine the Aryl Mesylate, Amine, Base, and BrettPhos Pd G4 .

  • Solvent: Add anhydrous t-Butanol or t-Amyl Alcohol.

  • Activation: Seal the vessel and heat to 110 °C . Aryl mesylates have a high activation barrier; vigorous heating is required.

  • Reaction Time: 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: The polarity difference between the mesylate and the amine product is usually significant, facilitating easy separation.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Conversion of Mesylate Oxidative addition is rate-limiting.Switch to BrettPhos or AdBrettPhos . Increase Temp to 120°C. Ensure strict exclusion of O₂.
Hydrolysis of Mesylate Presence of adventitious water + Base.Use anhydrous Cs₂CO₃. Add 4Å Molecular Sieves. Switch solvent to Dioxane.
C-Br / C-OMs Scrambling Ligand is too promiscuous (e.g., PCy₃).Use Xantphos for Step 1 (high fidelity for Br). Avoid monophosphines in Step 1.
Protodehalogenation

-hydride elimination from amine.
Reduce reaction temperature. Switch from secondary to primary amines if possible.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[3] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[4] Journal of the American Chemical Society, 130(41), 13552–13554.

    • Source:

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429.

    • Context: Discusses steric hindrance in coupling, relevant to the 2,6-substitution p
    • Source:

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

    • Context: Advanced precatalyst usage for difficult substrates.[5]

    • Source: [J. Org.[2][5] Chem.]([Link])

Sources

Nickel-catalyzed activation of hindered aryl mesylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nickel-Catalyzed Activation of Hindered Aryl Mesylates

Part 1: Core Directive & Executive Summary

The Challenge: Aryl mesylates (Ar–OMs) represent a potent yet underutilized electrophile class in drug discovery. Unlike triflates, they are hydrolytically stable and easily derived from phenols. However, their high kinetic stability (C–O bond dissociation energy ≈ 95 kcal/mol) renders them inert to standard Palladium catalysis. When steric hindrance is added (e.g., ortho-substitution), the activation barrier becomes prohibitive for conventional methods.

The Solution: Nickel catalysis overcomes these barriers through a distinct oxidative addition mechanism and a smaller metal radius, allowing access to sterically congested centers that Palladium cannot reach. This guide details a high-fidelity protocol for activating hindered aryl mesylates, leveraging a mixed-ligand system and reductive activation to drive the reaction to completion under mild conditions.

Part 2: Scientific Integrity & Logic (Mechanistic Grounding)

The Mechanistic Advantage of Nickel

The activation of hindered aryl mesylates relies on the unique properties of Ni(0). unlike Pd(0), Ni(0) is more nucleophilic and smaller, facilitating oxidative addition (OA) into the inert C–O bond.

  • Oxidative Addition (OA): This is the turnover-limiting step.[1] For hindered substrates, the ligand must be electron-rich enough to push electron density onto the metal, yet small enough (or flexible enough) to accommodate the bulky substrate.

  • The "Mixed-Ligand" Effect: Empirical data suggests that using a single bidentate ligand (like dppe) can lead to catalyst deactivation. A mixed-ligand system (e.g., NiCl₂(dppp) with dppf) creates a "hemilabile" environment. The dppf (large bite angle) stabilizes the Ni(0) resting state, while dppp (smaller bite angle) facilitates the difficult reductive elimination step.

  • Zinc Activation: The addition of stoichiometric Zinc (Zn) powder is critical. It serves two functions:

    • Rapid Pre-reduction: Reduces the air-stable Ni(II) precatalyst to active Ni(0) in situ.

    • Catalyst Rescue: Reduces off-cycle Ni(I) species (which lead to homocoupling or stagnation) back to active Ni(0).

Visualizing the Catalytic Cycle

Ni_Catalysis Precat Ni(II) Precatalyst (Air Stable) Ni0 Active Ni(0)L (Nucleophilic) Precat->Ni0 + Zn (Reductant) OA_Complex Oxidative Addition [Ar-Ni(II)-OMs] Ni0->OA_Complex + Ar-OMs (Rate Limiting) TM_Complex Transmetalation [Ar-Ni(II)-Ar'] OA_Complex->TM_Complex + Ar'-B(OH)2 + Base Ni1 Ni(I) Trap (Inactive/Side-reactions) OA_Complex->Ni1 Homolysis TM_Complex->Ni0 Regenerates Catalyst Product Biaryl Product (Ar-Ar') TM_Complex->Product Reductive Elimination Ni1->Ni0 + Zn (Rescue)

Caption: Figure 1. The Ni(0)/Ni(II) catalytic cycle highlighting the critical role of Zinc (Zn) in regenerating the active catalyst and rescuing inactive Ni(I) species.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Hindered Aryl Mesylates

Best for: ortho-substituted aryl mesylates coupling with aryl boronic acids.

Materials:

  • Substrate: 2,6-dimethylphenyl mesylate (Model hindered substrate).

  • Catalyst: NiCl₂(dppp) (5 mol%) + dppf (5 mol%). Note: Using the mixed ligand system is superior to single ligands for hindered substrates.

  • Reductant: Zn powder (0.5 - 1.0 equiv). Must be activated (wash with dilute HCl, water, acetone, ether, and dry).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene (anhydrous).

  • Temperature: 80–95 °C.

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: Inside a glovebox or under a steady stream of Argon, charge a reaction vial with NiCl₂(dppp) (5 mol%), dppf (5 mol%), and activated Zn powder (0.5 equiv).

  • Substrate Addition: Add the aryl mesylate (1.0 equiv) and aryl boronic acid (1.5 equiv).

  • Solvent & Base: Add K₃PO₄ (3.0 equiv) followed by anhydrous Toluene (0.2 M concentration relative to mesylate).

  • Activation: Seal the vial with a PTFE-lined cap. Remove from glovebox.

  • Reaction: Heat the block to 95 °C with vigorous stirring (1000 rpm). The Zn powder must remain suspended to ensure efficient reduction.

  • Monitoring: Monitor via HPLC/UPLC after 3 hours. The reaction typically completes within 3–6 hours.

    • Note: A color change from orange/red (active Ni) to black (Ni precipitate) indicates catalyst decomposition. If this happens early, increase ligand loading.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Zn and inorganic salts. Wash with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Kumada Coupling (For Extreme Hindrance)

Best for: Tetra-ortho substituted systems or when boronic acids fail.

Key Modification:

  • Catalyst: Ni(cod)₂ (5 mol%) + SIPr (5 mol%) (NHC ligand).

  • Nucleophile: Aryl Grignard (ArMgBr).

  • Solvent: THF/Toluene (1:1).

  • Temp: RT to 60 °C.

  • Note: This protocol is extremely moisture sensitive. The NHC ligand (SIPr) provides the steric bulk and electron donation necessary to force the oxidative addition on the most crowded substrates.

Part 4: Data Presentation & Troubleshooting

Ligand Performance Matrix (Hindered Substrates)
Ligand SystemYield (Ortho-Substituted)Yield (Non-Hindered)Comments
NiCl₂(dppp) + dppf 88-95% >98% Recommended. Mixed system balances stability and reactivity.
NiCl₂(dppe)45-60%90%Good for simple substrates; fails with high hindrance.
NiCl₂(PCy₃)₂10-30%85%Too bulky for OA step in mesylates; better for chlorides.
Ni(cod)₂ + SIPr90-95%>98%Excellent but requires glovebox and Ni(0) source.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or failed activation.Ensure Zn is activated. Switch to Ni(cod)₂ if Ni(II) reduction is sluggish.
Homocoupling (Ar-Ar) Slow Transmetalation.Increase Boronic Acid (2.0 equiv). Switch solvent to Dioxane/H₂O (9:1) to solubilize base.
Black Precipitate Catalyst decomposition (Ni aggregation).[2]Add excess ligand (e.g., 10 mol% dppf). Lower temperature by 10°C.
Starting Material Intact Failed Oxidative Addition.Switch to electron-rich NHC ligand (SIPr or IPr). Increase Temp to 110°C.

Part 5: References

  • Percec, V., et al. (2004). "NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids." The Journal of Organic Chemistry. Link

  • Percec, V., et al. (2010). "Neopentylglycolborylation of Aryl Mesylates and Tosylates Catalyzed by Ni-Based Mixed-Ligand Systems Activated with Zn." Journal of the American Chemical Society.[2][3] Link

  • Garg, N. K., et al. (2011). "Nickel-Catalyzed Amination of Aryl Sulfamates and Mesylates." Journal of the American Chemical Society.[2][3] Link

  • Molander, G. A., et al. (2014). "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides." Organic Syntheses. Link

  • Tobisu, M., & Chatani, N. (2015). "Cross-Coupling Reactions Involving C–O Bond Cleavage." Accounts of Chemical Research. Link

Sources

Troubleshooting & Optimization

Minimizing homocoupling side reactions in dibromo mesylate couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Mesylate Cross-Couplings Topic: Minimizing Homocoupling Side Reactions in Dibromo/Mesylate Systems Reference ID: TSC-NI-OMS-001

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are observing significant homocoupling (dimerization) during the cross-coupling of aryl mesylates , particularly in systems containing bromine substituents (dibromo precursors).

Aryl mesylates (Ar-OMs) are "pseudohalides" that offer a sustainable alternative to halides but present unique kinetic challenges. Unlike iodides or bromides, mesylates possess a high activation barrier for oxidative addition, typically requiring Nickel (Ni) catalysis rather than Palladium.

The Core Problem: Nickel catalysts are highly prone to off-cycle pathways. In the presence of dibromo species or during the activation of mesylates, two distinct homocoupling modes often dominate:

  • Reductive Homocoupling of the Electrophile:

    
     (Consumes your starting material).
    
  • Oxidative Homocoupling of the Nucleophile:

    
     (Consumes your reagent).
    

This guide deconstructs the mechanistic origins of these side reactions and provides self-validating protocols to suppress them.

Module 1: The Mechanistic Root Cause

To solve the problem, we must visualize the competition between the productive Cross-Coupling Cycle and the destructive Homocoupling Shunts .

In Ni-catalyzed mesylate coupling (e.g., Suzuki-Miyaura or Kumada), the rate-determining step is often the Oxidative Addition of the C-O bond to Ni(0). However, if Transmetallation is slow (due to steric bulk or low nucleophilicity), the active Ni(II)-Ar species accumulates and disproportionates or reacts with a second equivalent of electrophile, leading to homocoupling.

Pathway Visualization

Ni_Catalytic_Cycle Ni0 Active Catalyst Ni(0)L2 OxAdd Oxidative Addition (Ar-Ni(II)-OMs) Ni0->OxAdd + Ar-OMs TransMet Transmetallation (Ar-Ni(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Ar'-MgX HomoElec SIDE REACTION A: Electrophile Homocoupling (Ar-Ar) OxAdd->HomoElec Disproportionation / Slow Transmetallation Prod Product (Ar-Ar') TransMet->Prod Reductive Elimination HomoNucl SIDE REACTION B: Nucleophile Homocoupling (Ar'-Ar') TransMet->HomoNucl O2 Leak / Oxidative Stress Prod->Ni0 Regenerates Ni(0)

Figure 1: The Nickel Catalytic Cycle highlighting critical bifurcation points where homocoupling occurs due to stalled transmetallation or catalyst disproportionation.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am seeing dimerization of my mesylate substrate (Ar-Ar). How do I stop this?

Diagnosis: This is Reductive Homocoupling . It typically occurs when the oxidative addition complex (Ar-Ni-OMs) "waits" too long for the nucleophile. In Nickel chemistry, Ni(II) species can disproportionate to Ni(I) and Ni(III), driving the formation of biaryls from the electrophile.

Corrective Actions:

  • Increase Nucleophile Concentration: Unlike Pd-coupling (where we slowly add the nucleophile), for mesylate activation, you often need the nucleophile present in high concentration to intercept the unstable Ni(II) species immediately.

  • Switch Ligands: Move to electron-rich, bulky phosphines. PCy3 (Tricyclohexylphosphine) is the gold standard for aryl mesylates. It stabilizes the Ni(0) center and facilitates the difficult C-O insertion while preventing the formation of bis-aryl-Ni complexes.

  • Solvent Polarity: Switch from non-polar solvents (Toluene) to ethers (THF, Dioxane). Mesylates require solvation of the leaving group (mesylate anion) to facilitate oxidative addition.

Q2: My dibromo-nucleophile is dimerizing (Ar'-Ar') before coupling. Why?

Diagnosis: This is Oxidative Homocoupling . This is almost always caused by:

  • Trace Oxygen: Ni(0) is extremely air-sensitive. Oxygen oxidizes the organometallic reagent (especially if it's a Grignard or Boronic acid) via a radical pathway.

  • Reducibility of the Dibromo Species: If your nucleophile contains bromine atoms, the Ni(0) might be inserting into the C-Br bond of the nucleophile instead of the C-OMs bond of the electrophile, leading to a scramble.

Corrective Actions:

  • Strict Deoxygenation: Sparging with Argon is insufficient. Use freeze-pump-thaw cycles (3x) for the reaction solvent.

  • "Innocent" Reductants: If using a Suzuki coupling, add 10-20 mol% free ligand (e.g., PCy3) to the mixture. This scavenges oxidized species.

  • Chemoselectivity Check: If your nucleophile is a dibromo-aryl species, you must use a catalyst that prefers C-OMs over C-Br. Note: This is chemically difficult as C-Br is generally easier to activate than C-OMs. You may need to protect the bromines or use a specific Ni-NHC (N-Heterocyclic Carbene) catalyst (e.g., Ni(COD)2 + IPr ) which can be tuned for C-O activation.

Q3: Which catalyst system should I use for "Dibromo Mesylate" couplings?

If you are coupling a dibromo species with a mesylate, or a bifunctional substrate, use the Percec-Type Conditions . These are field-proven for activating mesylates without touching halides on the backbone.

ComponentRecommendationMechanism/Rationale
Pre-Catalyst NiCl2(dppf) or Ni(COD)2 Ni(II) precursors are more stable; Ni(0) is more active but harder to handle.
Ligand PCy3 (Tricyclohexylphosphine)Critical. The cone angle and electron richness of PCy3 are tuned to break the strong C-O bond (approx 90 kcal/mol) while suppressing homocoupling.
Solvent THF or Dioxane Ethers coordinate to Mg/B species, facilitating transmetallation.
Base K3PO4 (anhydrous)For Suzuki couplings.[1] Carbonates (K2CO3) are often too weak for mesylates.
Additive Zn (Dust) If using NiCl2, Zn acts as a reductant to generate Ni(0) in situ.

Module 3: Standardized Protocol

Protocol: Chemoselective Coupling of Aryl Mesylates Objective: Couple Ar-OMs with Ar'-B(OH)2 while minimizing Ar-Ar formation.

Reagents:

  • Aryl Mesylate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) — Excess is vital to outcompete homocoupling.

  • NiCl2(PCy3)2 (5 mol%) — Or generate in situ from NiCl2 + 2 PCy3.

  • K3PO4 (3.0 equiv) — Finely ground.

  • Solvent: Anhydrous THF.

Workflow:

  • Vessel Prep: Bake out a Schlenk tube or pressure vial under vacuum. Backfill with Argon.[2]

  • Solids: Add Aryl Mesylate, Boronic Acid, Base, and Catalyst precursor to the tube under a positive pressure of Argon.

    • Tip: If your mesylate is a liquid, add it after the solvent.

  • Degassing: Add anhydrous THF via syringe. Immediately perform 3 freeze-pump-thaw cycles .

    • Why? Removing O2 is the #1 way to stop nucleophile homocoupling.

  • Activation: Place the vessel in a pre-heated oil bath at 60-80°C .

    • Note: Mesylates require heat. Room temperature reactions are rare and prone to stalling (which leads to side reactions).

  • Monitoring: Monitor by HPLC/UPLC.

    • Stop Condition: If you see >10% Homocoupling (Biaryl), add more ligand (PCy3) immediately. The active species is likely "ligand-starved," causing it to grab another substrate molecule.

Module 4: Decision Tree for Troubleshooting

Use this flow to diagnose persistent issues in your experiments.

Troubleshooting_Tree Start Problem Detected IssueType Identify Major Byproduct Start->IssueType ArAr Electrophile Dimer (Ar-Ar) IssueType->ArAr Ar-OMs consumed NuNu Nucleophile Dimer (Ar'-Ar') IssueType->NuNu Boronic/Grignard consumed NoRxn No Reaction (Recovered SM) IssueType->NoRxn Ar-OMs intact Sol1 Action: Increase Ligand:Ni ratio (Ensure 2:1 or 4:1 PCy3) ArAr->Sol1 Sol2 Action: Increase Nucleophile Conc. (Speed up Transmetallation) ArAr->Sol2 Sol3 Action: Freeze-Pump-Thaw (Strict O2 removal) NuNu->Sol3 Sol4 Action: Slow Addition of Nucleophile (If using Grignards) NuNu->Sol4 Sol5 Action: Switch to Ni(COD)2 + PCy3 (Check Catalyst Activity) NoRxn->Sol5 Sol6 Action: Increase Temp >80°C NoRxn->Sol6

Figure 2: Diagnostic decision tree for identifying and resolving homocoupling vs. reactivity issues.

References

  • Percec, V., et al. (1995). "Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions." Journal of Organic Chemistry.

    • Key Finding: Establishes the foundational conditions for Ni-catalyzed mesylate activation and the role of Zinc/Ligand r
  • Zim, D., & Buchwald, S. L. (2003). "Optimization of Catalysts for Suzuki-Miyaura Coupling of Aryl Mesylates." Organic Letters.

    • Key Finding: Demonstrates the superiority of bulky phosphine ligands (like PCy3 and biaryl phosphines) in suppressing side reactions.
  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.[3]

    • Key Finding: Comprehensive review of the mechanistic divergence between Pd and Ni cycles regarding homocoupling.
  • Rosen, B. M., et al. (2011). "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds."[4][5] Chemical Reviews.

    • Key Finding: Detailed analysis of the "Ni(I)

Sources

Validation & Comparative

A Guide to the Verification of Purity for 2,6-dibromophenyl mesylate via Melting Point Range Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to verify the purity of synthesized 2,6-dibromophenyl mesylate. While a definitive literature value for the melting point of this specific mesylate is not broadly published, this document outlines the fundamental principles and a robust experimental protocol to assess purity by comparing the melting point characteristics of a synthesized batch against the theoretical behavior of a pure crystalline solid.

The Foundational Principle: Melting Point as a Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[1][2] This transition occurs when the thermal energy supplied to the substance overcomes the intermolecular forces holding the molecules together in a rigid crystal lattice.[2] For a pure, crystalline compound, this transition is sharp and characteristic, occurring over a very narrow temperature range, typically 0.5–1.0°C.[2]

The presence of even small amounts of miscible impurities disrupts the uniform structure of the crystal lattice.[3][4] This disruption weakens the intermolecular forces, meaning less energy is required to break the structure apart.[4][5] Consequently, two critical and observable phenomena occur:

  • Melting Point Depression: The temperature at which the substance begins to melt is lowered.[3][4][5][6][7]

  • Melting Point Range Broadening: The transition from solid to liquid occurs over a wider temperature range.[4][5][7]

This behavior, known as melting point depression, is a cornerstone of qualitative purity analysis in organic chemistry.[7] Therefore, by accurately determining the melting point range of a synthesized sample of 2,6-dibromophenyl mesylate, one can make a reliable judgment of its purity. A sharp, narrow melting range is a strong indicator of a pure compound, while a broad, depressed range points to the presence of impurities.

Experimental Protocol: High-Integrity Melting Point Determination

The following protocol describes a self-validating system for accurately determining the melting point range of a crystalline solid like 2,6-dibromophenyl mesylate using a modern capillary-based melting point apparatus.

Causality-Driven Methodology

Step 1: Sample Preparation (The Foundation of Accuracy)

  • Rationale: The sample must be completely dry and homogeneous to ensure accurate results. Solvents like water or residual reaction solvents will act as impurities, causing a significant depression and broadening of the melting range.[8] A fine powder ensures uniform heat transfer throughout the sample.[1]

  • Procedure:

    • Ensure the crystalline sample of 2,6-dibromophenyl mesylate is fully dry. If necessary, dry the sample in a desiccator.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, crush the crystals into a fine, uniform powder.[1]

Step 2: Capillary Tube Loading (Ensuring Optimal Observation)

  • Rationale: A properly packed sample of the correct height (2-3 mm) is critical. Too much sample will result in a larger temperature gradient across the sample, leading to an artificially broad melting range.[8]

  • Procedure:

    • Take a capillary melting point tube (sealed at one end).

    • Press the open end of the tube into the powdered sample until a small amount enters the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.

    • For efficient packing, drop the capillary tube, closed end down, through a long, narrow glass tube onto the benchtop. The bouncing action will tightly pack the powder.[8]

    • Repeat until the sample height is 2-3 mm.

Step 3: Measurement (Precision Through Patience)

  • Rationale: The heating rate is the most critical variable for an accurate measurement. A rapid heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, causing the observed melting range to be inaccurate. A slow rate of ~1-2°C per minute is essential near the melting point.

  • Procedure:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a medium-to-fast rate to establish a rough range. Allow the apparatus to cool before proceeding.[8]

    • For the accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected or preliminary melting point.

    • Once this temperature is reached, decrease the heating rate to 1-2°C per minute.

    • Observe the sample closely through the viewfinder.

    • Record T1: The temperature at which the very first droplet of liquid becomes visible.

    • Record T2: The temperature at which the last solid crystal melts, and the sample becomes a clear, uniform liquid.

    • The melting point is reported as the range T1 – T2.

    • Perform at least two careful determinations to ensure consistency.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_data Data Recording Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Ensures homogeneity Load Load Capillary Tube Crush->Load Pack Pack to 2-3 mm Height Load->Pack Avoids thermal gradients Place Insert into Apparatus Pack->Place RapidHeat Rapid Heat to T_mp - 20°C Place->RapidHeat SlowHeat Slow Heat (1-2°C/min) RapidHeat->SlowHeat Ensures thermal equilibrium Observe Observe Melting SlowHeat->Observe Record_T1 Record T1 (First Droplet) Observe->Record_T1 Record_T2 Record T2 (Fully Liquid) Observe->Record_T2 Report Report Range (T1 - T2) Record_T1->Report Record_T2->Report

Caption: Workflow for Accurate Melting Point Determination.

Comparative Analysis: Pure vs. Impure 2,6-dibromophenyl mesylate

This table summarizes the expected observational differences between a hypothetically pure sample and a synthesized, potentially impure sample of 2,6-dibromophenyl mesylate.

CharacteristicHypothetically Pure SampleSynthesized (Potentially Impure) SampleCausality
Melting Range Width Sharp and narrow (≤ 1°C)Broad (> 2°C)Impurities disrupt the crystal lattice, causing different parts of the solid to melt at different temperatures.[4]
Onset of Melting (T1) Consistent and at a higher temperatureDepressed (lower than the pure compound)The weakened lattice due to impurities requires less thermal energy to begin breaking down.[3][4]
Appearance During Melt Clear, transparent liquidMay appear cloudy or contain undissolved specks; color may change if impurities are colored.Insoluble impurities will remain solid even after the main compound has melted.
Reproducibility High; repeated measurements yield the same sharp range.Low; results may vary slightly between samples from the same batch if impurities are not homogeneously distributed.The consistent structure of a pure crystal leads to a highly reproducible physical constant.

Contextual Data: Precursor Compound

For context, the melting point of the common precursor, 2,6-dibromophenol , is reported in the range of 53–56°C [9] or specifically as 56.5°C .[10] It is crucial to understand that the derivatization to a mesylate will significantly alter the compound's physical properties, including its melting point. This value is provided solely as a reference point for a structurally related chemical and should not be considered the expected melting point of 2,6-dibromophenyl mesylate.

Conclusion

The determination of the melting point range is a rapid, reliable, and experimentally straightforward method for the initial assessment of purity for newly synthesized crystalline compounds such as 2,6-dibromophenyl mesylate. A sharp, narrow melting range serves as a strong, self-validating indicator of high purity. Conversely, a depressed and broadened melting range is a definitive sign that further purification of the synthesized batch is required before its use in sensitive downstream applications in research and drug development.

References

  • Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points. [Link]

  • University of Calgary. Melting point determination. [Link]

  • PubChem. 2,6-Dibromophenol. [Link]

  • ACS Publications - The Journal of Organic Chemistry. Aryl Mesylates in Metal-Catalyzed Homocoupling and Cross-Coupling Reactions. [Link]

  • Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • Google Patents. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
  • Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • National Institutes of Health (NIH). (2024). Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes. [Link]

  • C.W. Post Campus, Long Island University. DETERMINATION OF MELTING POINTS. [Link]

  • Thieme. Flow Chemistry in Organic Synthesis. [Link]

  • Royal Society of Chemistry. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. [Link]

  • Stack Exchange Chemistry. (2016). Effect of impurities on melting point. [Link]

  • Quora. (2018). Do impurities cause a substance to melt over a range of temperatures?. [Link]

  • Datapdf.com. Aryl Mesylates in Metal-Catalyzed Homocoupling and from Phenols via Nickel-Catalyzed Homocoupling of Their Mesylates. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • AVESİS. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetyl. [Link]

  • PubChem. Acetanilide, 2',6'-dibromo-. [Link]

  • TutorChase. How do impurities affect the melting point of a substance?. [Link]

  • Organic Chemistry Portal. Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • ChemSynthesis. 4-(bromomethyl)-2,6-dichlorophenyl methyl ether. [Link]

Sources

Safety Operating Guide

2,6-Dibromophenyl methanesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous safety and disposal protocols for 2,6-Dibromophenyl methanesulfonate (CAS 23521-97-3). As a specialized aryl sulfonate, this compound presents dual hazards: the alkylating potential typical of sulfonate esters and the environmental toxicity associated with its halogenated phenolic leaving group.

Part 1: Executive Safety Summary

Immediate Action Card Protocol
Primary Hazards Corrosive / Irritant : Causes severe eye and skin irritation.Toxic : Releases 2,6-dibromophenol upon hydrolysis (toxic to aquatic life).Sensitizer : Potential skin sensitizer upon prolonged contact.[1]
PPE Requirements Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and localized exhaust ventilation (fume hood).
Spill Response Do not use water (hydrolysis risk). Absorb liquids with vermiculite or sand.[2] Scoop solids into a wide-mouth HDPE jar. Label as "Halogenated Organic Waste."
Incompatibility Strong oxidizers, strong bases (rapid hydrolysis), and moisture.

Part 2: Chemical Profile & Hazard Mechanism[4][5][6]

To dispose of this chemical safely, you must understand its degradation pathway. Unlike simple alkyl mesylates (which are potent genotoxins), this compound functions as a reactive electrophile.

  • Hydrolysis Risk : Upon contact with water or bases, the compound hydrolyzes to form Methanesulfonic acid (MSA) and 2,6-Dibromophenol .

  • The "Hidden" Hazard : While MSA is easily neutralized, 2,6-Dibromophenol is a persistent halogenated organic pollutant. It is toxic to aquatic organisms and difficult to degrade in standard wastewater treatment plants.

    • Critical Directive: Never dispose of this compound or its hydrolysis products down the drain, even after neutralization.

Physical & Chemical Properties
PropertyData
CAS Number 23521-97-3
Molecular Formula C₇H₆Br₂O₃S
Molecular Weight 329.99 g/mol
Physical State Solid (typically off-white to crystalline)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Hydrolyzes in water.[3]

Part 3: Disposal Decision Logic

The following decision tree illustrates the correct waste stream selection. The presence of bromine atoms mandates that this waste be treated as Halogenated , which requires high-temperature incineration to prevent the formation of toxic byproducts.

DisposalLogic Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid Reagent StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE Wide-Mouth Jar (Do not dissolve) Solid->SolidPack SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Destruction FINAL DISPOSAL: High-Temperature Incineration (Rotary Kiln) SolidPack->Destruction HaloYes Yes SolventCheck->HaloYes HaloNo No (e.g., EtOAc, Hexane) SolventCheck->HaloNo CombineHalo Combine with Halogenated Waste Stream HaloYes->CombineHalo Segregate Segregate as 'Halogenated Organic Mixture' HaloNo->Segregate Contains Br-Solute CombineHalo->Destruction Segregate->Destruction

Figure 1: Decision matrix for segregating halogenated sulfonate waste. Note that even non-halogenated solvents must be treated as halogenated waste once contaminated with this solute.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Reagent (Bulk)

Applicable for: Expired shelf stock or excess solid reagent.

  • Container Selection : Use a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar. Do not use metal containers due to potential corrosion from residual acid hydrolysis.

  • Labeling : Affix a hazardous waste tag.

    • Chemical Name : this compound.

    • Hazard Checkboxes : Toxic, Corrosive.[4]

    • Constituents : Mark as "Halogenated Organic Solid."

  • Storage : Store in a secondary containment bin away from moisture until pickup.

  • Disposal : Transfer to a licensed waste management facility for Rotary Kiln Incineration . This ensures the thermal destruction of the brominated ring.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors or reaction solvents containing the reagent.

  • Segregation : Even if the primary solvent is non-halogenated (e.g., Ethyl Acetate), the presence of dissolved this compound renders the entire mixture halogenated .

  • Bulking : Pour into the laboratory's "Halogenated Organic Waste" carboy.

    • Caution: Ensure the waste carboy does not contain strong alkalis (like ammonia or hydroxide solutions) to prevent exothermic hydrolysis and pressure buildup inside the container.

  • Record Keeping : Log the approximate mass of the brominated compound on the waste manifest.

Scenario C: Glassware Decontamination

Applicable for: Flasks and funnels used during synthesis.

  • Preparation : Prepare a "Base Bath" solution (Ethanol + Potassium Hydroxide).

  • Deactivation : Soak glassware for 24 hours. The base will hydrolyze the sulfonate ester.

    • Reaction: R-SO₂-O-Ar + KOH → R-SO₃K + Ar-OH (Phenol)

  • Waste Collection : The soaking solution now contains 2,6-dibromophenol .

    • DO NOT pour this bath down the sink.

    • Collect the spent base bath as Corrosive/Halogenated Waste .

  • Rinsing : Triple rinse glassware with acetone, collecting all rinses into the halogenated waste container.

Part 5: Regulatory Compliance (RCRA)

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations due to its halogen content.

  • Waste Code Assignment : While not always explicitly listed with a "U" or "P" code, the waste exhibits characteristics of toxicity and reactivity.

  • Halogen Rule : Most waste handlers charge a premium for halogenated waste because it requires scrubbers during incineration to capture acid gases (HBr/HCl). Segregating this from non-halogenated waste prevents upgrading the cost of your entire solvent stream.[5]

References

  • Sigma-Aldrich . Safety Data Sheet: Methanesulfonic acid esters. MilliporeSigma.[4] Retrieved from

  • U.S. Environmental Protection Agency (EPA) . Incineration of Halogenated Organic Wastes. EPA Technical Resource Document. Retrieved from

  • National Institutes of Health (NIH) . Hydrolysis and Toxicity of Halogenated Phenols. PubChem Compound Database. Retrieved from

  • Fisher Scientific . Chemical Compatibility and Resistance Guide. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.